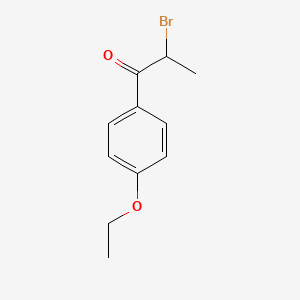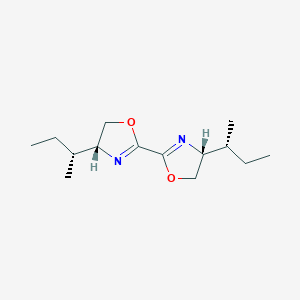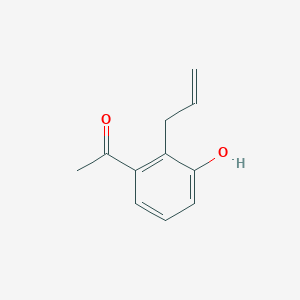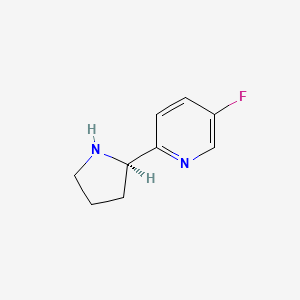![molecular formula C74H92N8Zn2 B13670757 [|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)
[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[” is a unique chemical entity that has garnered significant attention in various scientific fields It is characterized by its distinct molecular structure, which allows it to participate in a wide range of chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of the compound “[” can be achieved through several methods. One common approach involves the reaction of specific precursors under controlled conditions to yield the desired product. For example, the compound can be synthesized through the oxidation of alkenes to 1,2-diols, followed by oxidative cleavage using reagents such as lead tetraethanoate or sodium periodate . Another method involves the reduction of carboxylic acids to aldehydes, which can then be further processed to obtain the compound .
Industrial Production Methods: In an industrial setting, the production of the compound “[” often involves large-scale chemical processes that ensure high yield and purity. These methods typically include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound. For instance, the use of organometallic catalysts and high-pressure reactors can significantly enhance the production efficiency .
化学反応の分析
Types of Reactions: The compound “[” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of the compound “[” include oxidizing agents such as potassium permanganate and chromium trioxide, as well as reducing agents like sodium borohydride and lithium aluminum hydride . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products Formed: The major products formed from the reactions of the compound “[” depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols or hydrocarbons .
科学的研究の応用
The compound “[” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various chemical reactions . In biology, the compound is employed in the study of cellular processes and as a tool for probing biochemical pathways . In medicine, it has potential therapeutic applications, including its use as an antimicrobial or anticancer agent . Additionally, the compound is utilized in industrial processes, such as the production of polymers and other advanced materials .
作用機序
The mechanism of action of the compound “[” involves its interaction with specific molecular targets and pathways within biological systems. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
The compound “[” can be compared with other similar compounds based on its chemical structure and functional properties. Similar compounds include those with analogous functional groups or similar reactivity patterns. For example, compounds such as alkanes, alkenes, and cycloalkanes share certain similarities with the compound “[” in terms of their chemical behavior . the compound “[” is unique in its specific molecular configuration and the range of applications it can be used for.
特性
分子式 |
C74H92N8Zn2 |
|---|---|
分子量 |
1224.3 g/mol |
IUPAC名 |
dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-[(1Z,4Z,9Z,15Z)-2,3,7,8,12,13,17,18-octaethyl-11,14-dihydroporphyrin-21,23-diid-5-yl]ethyl]porphyrin-22,24-diide |
InChI |
InChI=1S/C74H92N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40,59,63H,17-34H2,1-16H3;;/q-4;2*+2/b60-35-,61-36?,62-36?,65-39?,66-40?,67-37-,68-38-,69-39?,70-40?,72-57-,73-58?,74-58?;; |
InChIキー |
NBJIPZARCJNUCS-VKPRZAIJSA-N |
異性体SMILES |
CCC1=C(C2/C=C\3/C(=C(C(=N3)/C(=C\4/C(=C(/C(=C/C5=N/C(=C\C1[N-]2)/C(=C5CC)CC)/[N-]4)CC)CC)/CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)CC)CC)CC.[Zn+2].[Zn+2] |
正規SMILES |
CCC1=C(C2C=C3C(=C(C(=N3)C(=C4C(=C(C(=CC5=NC(=CC1[N-]2)C(=C5CC)CC)[N-]4)CC)CC)CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)CC)CC)CC.[Zn+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)
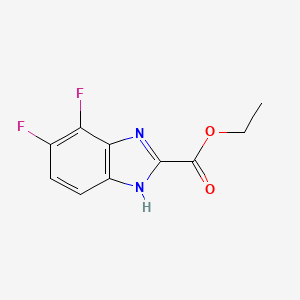
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
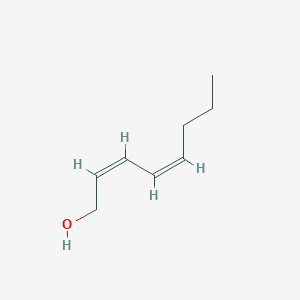
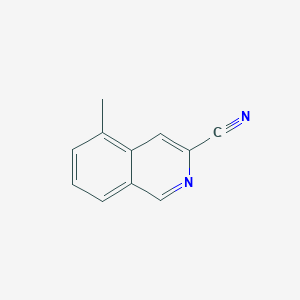

![(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13670708.png)
